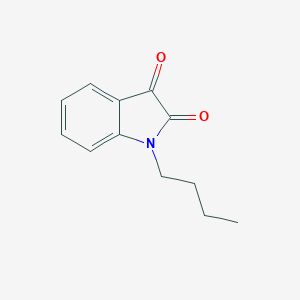

1-butyl-1H-indole-2,3-dione

説明

Contextualization within Indole (B1671886) and Isatin (B1672199) Chemistry

1-butyl-1H-indole-2,3-dione, also known as N-butylisatin, is structurally an indole derivative. Isatin, or 1H-indole-2,3-dione, is a naturally occurring compound found in plants of the Isatis genus and has also been identified in humans. rjppd.orgresearchgate.net It possesses a bicyclic structure comprising a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, with two carbonyl groups at positions 2 and 3. nih.gov This arrangement imparts a unique reactivity to the molecule, particularly at the C3 carbonyl group and the N1 position, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. calstate.edunih.gov

The chemistry of isatin is rich and varied, encompassing reactions such as oxidation, ring expansion, and condensation reactions. nih.gov The introduction of a butyl group at the N1 position to form this compound alters the compound's physical and chemical properties, such as its solubility and reactivity, influencing its interactions with biological systems. This N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. calstate.edu

Historical Trajectory of Indoline-2,3-dione Derivatives in Chemical Research

The study of indoline-2,3-dione (isatin) derivatives has a long and storied history, initially linked to the synthesis of dyes. iucr.org However, research interest rapidly expanded as the diverse biological activities of these compounds came to light. Isatin and its derivatives have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. rjppd.orgnih.govrhhz.net

A notable historical example is methisazone, an N-methylisatin derivative, which was used as an antiviral agent. rhhz.net This early success spurred further exploration into how modifications of the isatin scaffold, including N-alkylation, could lead to new therapeutic agents. The synthetic versatility of isatin has allowed for the creation of extensive libraries of derivatives, with substitutions at the N1, C5, and C7 positions being particularly common areas of investigation to enhance biological activity. calstate.edu

Contemporary Academic and Scientific Importance of this compound

In modern chemical research, this compound continues to be a compound of interest, primarily as a synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. For instance, it has been used as a precursor in the synthesis of spirooxindole-4H-pyran derivatives, which have shown anticonvulsant activity. scispace.com

Furthermore, derivatives of N-butylisatin have been explored for their cytotoxic activities. For example, a novel derivative, 6-butyl-9-fluoro-2,3-dimethyl-6H-indolo[2,3-b]quinoxaline, synthesized from a 7-fluoro-1-butylisatin precursor, demonstrated significant in-vitro cytotoxicity against HeLa human cervical cancer cells. abap.co.in The synthesis of N-butylisatin itself has been optimized using various methods, including microwave-assisted synthesis, to improve reaction times and yields. nih.gov

Recent studies continue to build upon the foundational knowledge of isatin chemistry, with this compound serving as a key building block. Its derivatives are being investigated in diverse areas, from anticancer research to the development of new materials.

Interactive Data Tables

Below are interactive data tables summarizing key information about the synthesis and properties of this compound and related compounds.

Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Isatin, 1-Bromobutane (B133212) | Potassium Carbonate | N,N-dimethylformamide, 20°C, 12h | 100% | chemicalbook.com |

| Isatin, 1-Bromobutane | Cesium Carbonate | Dimethylformamide, Room Temperature, Overnight | 90% (for 1-butyl-5-chloroindoline-2,3-dione) | jst.go.jp |

| Isatin, Alkyl Halide | Potassium Carbonate or Cesium Carbonate | Microwave irradiation, few drops of DMF or NMP | High | nih.gov |

| Isatin, Bromobutane | Potassium Carbonate | Dimethylformamide, 80°C, 12h | 85% | scispace.com |

Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H13NO2 | chemicalbook.com |

| Molecular Weight | 203.24 g/mol | chemicalbook.com |

| Appearance | Red thick oil | scispace.com |

| 1H-NMR (δ, ppm) | 7.60 (d, H-4), 7.55 (t, H-6), 7.10 (t, H-5), 6.89 (d, H-7), 3.71 (t, NCH2), 1.67 and 1.40 (m, CH2-CH2), 0.95 (t, CH3) | nih.gov |

| Mass Spectrometry (ESI) | Calculated 203, found 204 [M+H]+; 226 [M+Na]+ | scispace.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-butylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEDHWVTLBLWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364499 | |

| Record name | 1-butyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-91-9 | |

| Record name | 1-Butylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Butyl 1h Indole 2,3 Dione

Established Synthetic Routes for 1-butyl-1H-indole-2,3-dione

The predominant and most established method for synthesizing this compound, also known as N-butylisatin, is through the N-alkylation of isatin (B1672199). This approach is favored due to its efficiency and the commercial availability of isatin as a starting material.

N-Alkylation Strategies Utilizing Isatin Precursors

The introduction of a butyl group onto the nitrogen atom of the isatin ring system is a primary strategy for the synthesis of this compound. mdpi.com This N-alkylation reduces the lability of the isatin nucleus towards bases while preserving its characteristic reactivity. mdpi.com

A widely employed method for the synthesis of N-substituted isatins involves the reaction of isatin with an alkyl halide in the presence of a base. mdpi.comscispace.com For the synthesis of this compound, isatin is typically reacted with a butyl halide like 1-bromobutane (B133212). scispace.com The function of the base is to deprotonate the acidic N-H of isatin, forming an isatin anion that subsequently acts as a nucleophile. mdpi.com

Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride. scielo.br The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. mdpi.comchemicalbook.com For instance, reacting isatin with 1-bromobutane in the presence of K₂CO₃ in DMF at 80°C for 12 hours can produce an 85% yield of this compound. scispace.com Another set of conditions involves using potassium carbonate in DMF at 20°C for 12 hours. chemicalbook.com

Table 1: Reaction Conditions for N-Alkylation of Isatin with Butyl Halides

| Alkyl Halide | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromobutane | K₂CO₃ | DMF | 80°C | 12 h | 85% | scispace.com |

Phase-transfer catalysis (PTC) provides an efficient alternative for the N-alkylation of isatin. rsc.org This method is particularly advantageous when the reactants are in separate, immiscible phases. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated isatin anion from the solid or aqueous phase to the organic phase for reaction with the alkyl halide. wright.eduresearchgate.net

The N-alkylation of isatin with alkyl bromides can be performed under liquid-solid PTC conditions in DMF with potassium carbonate as the base and TBAB as the catalyst at room temperature for 48 hours. researchgate.net This methodology has been successfully applied to the synthesis of various 1-alkyl-indole-2,3-diones. researchgate.net For example, the synthesis of 1-propyl-1H-indole-2,3-dione was achieved by reacting isatin with 1-bromopropane (B46711) in DMF with potassium carbonate and a catalytic amount of TBAB, with the mixture stirred for 48 hours. iucr.org

Alkylation with Butyl Halides in the Presence of Base

Alternative Synthetic Pathways and their Mechanistic Aspects

While direct N-alkylation of isatin is the most common route, other synthetic methods exist for the isatin core structure itself. The Sandmeyer synthesis, for example, involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized with concentrated sulfuric acid to yield isatin. scielo.brwright.edu Another approach involves the oxidation of indoles. researchgate.neticm.edu.pl For instance, various indoles can be oxidized to the corresponding isatins in excellent yields using pyridinium (B92312) chlorochromate–silica gel (PCC-SiO₂) with aluminum chloride (AlCl₃) as a Lewis acid catalyst. researchgate.net However, for the specific preparation of this compound, these are less direct than the N-alkylation of pre-existing isatin.

Comprehensive Analysis of Chemical Reactions Involving this compound

The chemical reactivity of this compound is largely governed by the two carbonyl groups at positions 2 and 3 of the indole (B1671886) ring.

Oxidation Reactions and Corresponding Product Formations

The indole ring of isatin derivatives can undergo oxidation. For instance, the oxidation of indoles to isatins can be achieved using various oxidizing agents. researchgate.net While specific oxidation studies on this compound are not detailed in the provided search results, the general reactivity of the isatin core suggests that it can be susceptible to oxidative cleavage under strong conditions. The indole ring itself can be oxidized to form quinonoid structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-propyl-1H-indole-2,3-dione |

| 1-bromobutane |

| 1-bromopropane |

| Acetonitrile |

| Aluminum chloride |

| Chloral hydrate |

| Hydroxylamine hydrochloride |

| Isatin |

| Isonitrosoacetanilide |

| N,N-dimethylformamide |

| Potassium carbonate |

| Pyridinium chlorochromate |

| Sodium hydride |

Reduction Reactions and Resulting Diol Formations

The isatin core of this compound contains two carbonyl groups (a ketone at C-3 and an amide at C-2) that are susceptible to reduction. The reduction of these functionalities can lead to a variety of products, including the corresponding diol, 1-butylindoline-2,3-diol. The formation of such diols typically involves the use of reducing agents capable of converting carbonyls to alcohols.

While specific studies detailing the reduction of this compound to its corresponding diol are not extensively documented in readily available literature, the general reactivity of the isatin scaffold suggests that this transformation is chemically feasible. wikipedia.org The reduction of ketones and amides is a fundamental process in organic chemistry. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce both ketones and amides to alcohols. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), typically reduce ketones selectively in the presence of amides. researchgate.net

The reaction to form 1-butylindoline-2,3-diol would involve the reduction of both the C-3 keto group and the C-2 amide carbonyl to hydroxyl groups. The stability of the resulting 1,2-diol (a hemiaminal ether) can be a concern, and it may exist in equilibrium with the ring-opened amino acid form or undergo further reactions depending on the conditions. The choice of reducing agent and reaction conditions is critical to control the extent of reduction and isolate the desired diol product.

Electrophilic Substitution Reactions on the Indole Ring

The benzene (B151609) ring portion of this compound is activated towards electrophilic aromatic substitution. wikipedia.org The presence of the electron-donating nitrogen atom (though its effect is tempered by the adjacent carbonyl groups) directs incoming electrophiles primarily to the C-5 and C-7 positions. wikipedia.org These reactions allow for the introduction of various functional groups onto the aromatic core, expanding the molecular diversity of its derivatives.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com For many substrates, a catalyst, often a Lewis acid, is required to generate a sufficiently powerful electrophile. wikipedia.orgyoutube.com

Halogenation and Nitration Derivatives

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring of the isatin scaffold is a common transformation. For typical aromatic compounds, this requires the halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgyoutube.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the benzene ring. youtube.com Alternatively, N-halosuccinimides like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used, sometimes in the presence of an acid or other activators, to achieve halogenation under milder conditions. organic-chemistry.org While specific examples for this compound are not detailed, a related derivative, 1-butyl-5-chloroindoline-2,3-dione, has been synthesized via N-alkylation of the pre-halogenated 5-chloroisatin, demonstrating the compatibility of the N-butyl group with a halogenated ring.

Nitration: Nitration of the isatin ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). icm.edu.pl The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This powerful electrophile is then attacked by the aromatic ring. For the parent compound, isatin, nitration occurs selectively at the C-5 position. icm.edu.pl This reaction is generally carried out at low temperatures (e.g., 0 to 5 °C) to control the reaction rate and prevent side reactions. icm.edu.pl The resulting 1-butyl-5-nitro-1H-indole-2,3-dione is a valuable intermediate for further synthetic modifications.

| Reaction Type | Reagents and Conditions | Position of Substitution |

| General Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃) | C-5 and/or C-7 |

| General Halogenation | N-Halosuccinimide (NCS, NBS) | C-5 and/or C-7 |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | C-5 |

Nucleophilic Additions to Carbonyl Centers

The two carbonyl groups of this compound are key sites for nucleophilic attack. wikipedia.org The C-3 ketone is generally more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl. scielo.br This regioselectivity is a cornerstone of isatin chemistry, allowing for selective functionalization.

A wide array of nucleophiles, including organometallic reagents like Grignard reagents (RMgX), can add to the C-3 carbonyl. masterorganicchemistry.comclockss.org The reaction of this compound with a Grignard reagent would be expected to yield a tertiary alcohol at the C-3 position after acidic workup. The steric bulk of the incoming nucleophile can influence the reaction; highly hindered Grignard reagents might show different reactivity profiles. clockss.org For example, in related indole systems, less bulky Grignard reagents like methylmagnesium bromide attack one carbonyl selectively, while bulkier ones like tert-butylmagnesium chloride can lead to mixtures of products due to steric hindrance. clockss.org

Other common nucleophilic additions include the formation of cyanohydrins with cyanide ions and condensation reactions with amine derivatives (e.g., hydroxylamine, hydrazine) to form oximes and hydrazones, respectively. These reactions provide access to a diverse range of 3-substituted indole derivatives.

Ring Expansion and Spiro-Annulation Reactions

The unique structure of the isatin core in this compound allows it to serve as a precursor for more complex heterocyclic systems through ring expansion and spiro-annulation reactions. wikipedia.org

Ring Expansion: These reactions involve the cleavage of a bond within the five-membered ring and the incorporation of new atoms to form a larger ring, such as a six- or seven-membered ring. For instance, isatins can react with various reagents in one-pot multicomponent reactions to yield quinoline (B57606) or benzodiazepine (B76468) derivatives. wikipedia.org One known method involves the reaction of isatin with indene-1,3-dione to create a seven-membered dibenzo[b,d]azepin-6-one ring system. wikipedia.org Another approach is the Buchner ring expansion, where a carbene, generated from a diazo compound, adds to the benzene ring, followed by an electrocyclic ring-opening to form a seven-membered cycloheptatriene (B165957) fused system. wikipedia.org

Spiro-Annulation: Spiro compounds, which feature two rings connected by a single common atom, are readily synthesized from isatin derivatives. The C-3 position is the typical site for spiro-annulation. scielo.br These reactions often proceed through an initial nucleophilic addition at the C-3 carbonyl, followed by an intramolecular cyclization. For example, isatin reacts with thiosemicarbazide (B42300) to form a spiro-thiadiazole derivative. icm.edu.pl More complex spirocycles, such as spiro-pyrrolidines or spiro-cyclopentenes, can also be constructed, often using domino or cascade reaction sequences. acs.orgresearchgate.net These transformations are highly valuable for creating structurally complex molecules with potential biological activity.

Methodological Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yields, minimizing waste, and ensuring process efficiency. For the synthesis of this compound itself, a common method is the N-alkylation of isatin with a butyl halide (e.g., 1-bromobutane). chemicalbook.com Research has shown that this reaction can be highly efficient.

Key Optimization Parameters:

Base and Solvent: The choice of base and solvent is critical. A combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent is frequently used and has been reported to give yields up to 100% under specific laboratory conditions. chemicalbook.com

Phase Transfer Catalysis: For reactions involving two immiscible phases, phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can significantly enhance reaction rates and yields by transporting the reacting anion from the aqueous phase to the organic phase.

Temperature and Reaction Time: Adjusting the temperature and reaction time is a standard optimization practice. For the N-alkylation of isatin, the reaction can proceed efficiently at room temperature (20°C) over 12 hours. chemicalbook.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times. tandfonline.com

Green Chemistry Approaches: Modern optimization focuses on green chemistry principles. This includes using less hazardous solvents, reducing energy consumption, and using catalytic rather than stoichiometric reagents. organic-chemistry.org Tools like Variable Time Normalization Analysis (VTNA) can be used to interpret reaction kinetics and explore new, greener reaction conditions in silico before performing experiments. organic-chemistry.org

Considerations for Industrial-Scale Production Methodologies

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several new challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, scalability, and high purity.

Batch vs. Continuous Processing: While traditional chemical synthesis is often performed in batches, continuous flow reactors are increasingly favored for industrial production. Continuous flow systems offer precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved safety, and minimized byproduct formation. nih.gov

Catalyst and Reagent Selection: On an industrial scale, the cost and efficiency of reagents and catalysts are paramount. For halogenation reactions, using a milder and more scalable reagent like NBS in a polar solvent such as DMF can be preferable to using elemental bromine and a Lewis acid. nih.gov

Process Automation: Automated systems are essential for ensuring reproducibility and high purity during large-scale synthesis. Automation minimizes human error and allows for tight control over the entire production process.

Downstream Processing: The purification of the final product is a major consideration. Methods like crystallization are often preferred over chromatography on an industrial scale due to cost and throughput. The process must be designed to yield a product that meets the required purity specifications with minimal purification steps.

Advanced Spectroscopic and Structural Characterization of 1 Butyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of molecular structures. For 1-butyl-1H-indole-2,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to precisely map its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopic Data and Assignment

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The aromatic protons of the indole (B1671886) ring system typically appear in the downfield region, a consequence of the deshielding effect of the aromatic ring current. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons present as a multiplet in the range of δ 7.61–6.88 ppm. mdpi.com Specifically, two protons are observed as a multiplet between δ 7.61 and 7.55 ppm, another as a multiplet from δ 7.13 to 7.08 ppm, and one more as a multiplet between δ 6.91 and 6.88 ppm. mdpi.com

The protons of the N-butyl group are observed in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) resonate as a triplet at approximately δ 3.72 ppm, with a coupling constant (J) of 7.3 Hz, indicative of coupling with the adjacent methylene group. mdpi.com The subsequent methylene protons of the butyl chain appear as multiplets between δ 1.71 and 1.63 ppm and δ 1.45 and 1.37 ppm. mdpi.com The terminal methyl group (CH₃) protons resonate as a triplet at around δ 0.97 ppm, also with a J value of 7.3 Hz, confirming their position at the end of the alkyl chain. mdpi.com

When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), slight shifts in the proton signals are observed. The aromatic protons appear at δ 7.65 (td, 1H), 7.53 (d, 1H), 7.19 (d, 1H), and 7.11 (t, 1H). tandfonline.com The N-butyl group protons are found at δ 3.62 (t, 2H), 1.62 (sextet, 2H), and 0.90 (t, 3H). tandfonline.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) (CDCl₃) | Multiplicity | Integration | Assignment | Chemical Shift (δ) (ppm) (DMSO-d₆) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|---|---|

| 7.61–7.55 | m | 2H | Ar-H | 7.65 | td | 1H | Ar-H |

| 7.13–7.08 | m | 1H | Ar-H | 7.53 | d | 1H | Ar-H |

| 6.91–6.88 | m | 1H | Ar-H | 7.19 | d | 1H | Ar-H |

| 3.72 | t | 2H | N-CH₂ | 7.11 | t | 1H | Ar-H |

| 1.71–1.63 | m | 2H | -CH₂- | 3.62 | t | 2H | N-CH₂ |

| 1.45–1.37 | m | 2H | -CH₂- | 1.62 | sextet | 2H | -CH₂- |

| 0.97 | t | 3H | -CH₃ | 0.90 | t | 3H | -CH₃ |

Data sourced from references mdpi.comtandfonline.com.

Carbon-13 (¹³C) NMR Spectroscopic Data and Assignment

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. libretexts.org Carbonyl carbons, due to their sp² hybridization and the electronegativity of the attached oxygen, typically resonate at the lowest field. libretexts.org

For this compound in DMSO-d₆, the two carbonyl carbons (C=O) of the dione (B5365651) moiety are observed at δ 183.6 and 158.1 ppm. tandfonline.com The aromatic carbons of the indole ring appear in the range of δ 150.8 to 110.8 ppm. tandfonline.com Specifically, the quaternary aromatic carbons are found at δ 150.8 and 117.4 ppm, while the aromatic carbons bearing hydrogen atoms are observed at δ 138.2, 124.5, and 123.1 ppm. tandfonline.com The carbon atom at the 7-position of the indole ring is found at δ 110.8 ppm. tandfonline.com

The carbons of the N-butyl group resonate in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) is observed at δ 41.1 ppm. tandfonline.com The other two methylene carbons of the butyl chain appear at δ 20.2 ppm, and the terminal methyl carbon (-CH₃) is found at δ 11.2 ppm. tandfonline.com

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 183.6 | C=O |

| 158.1 | C=O |

| 150.8 | Ar-C (quaternary) |

| 138.2 | Ar-C |

| 124.5 | Ar-C |

| 123.1 | Ar-C |

| 117.4 | Ar-C (quaternary) |

| 110.8 | Ar-C |

| 41.1 | N-CH₂ |

| 20.2 | -CH₂- |

| 11.2 | -CH₃ |

Data sourced from reference tandfonline.com.

Advanced Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. emerypharma.com

A ¹H-¹H COSY experiment on this compound would show correlations between coupled protons. For instance, the triplet at δ 3.72 ppm (N-CH₂) would show a cross-peak with the multiplet at δ 1.71–1.63 ppm (-CH₂-), which in turn would correlate with the multiplet at δ 1.45–1.37 ppm (-CH₂-). This second methylene group would also show a correlation to the terminal methyl triplet at δ 0.97 ppm, confirming the structure of the butyl chain and its attachment to the nitrogen atom. emerypharma.com

An HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This technique would definitively link the proton signals to their corresponding carbon signals. For example, the proton signal at δ 3.72 ppm would show a cross-peak with the carbon signal at δ 41.1 ppm, confirming this as the N-CH₂ group. Similarly, the aromatic proton signals would be correlated with their respective aromatic carbon signals, aiding in the complete and accurate assignment of the NMR spectra. emerypharma.com

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. koreascience.kr For this compound, which has a calculated molecular weight of 203.24 g/mol , ESI-MS analysis in positive ion mode typically shows the protonated molecule [M+H]⁺ at m/z 204. koreascience.krscispace.comoak.go.kr Additionally, adducts with sodium [M+Na]⁺ at m/z 226 are also commonly observed. mdpi.comkoreascience.krscispace.comoak.go.kr The detection of these ions confirms the molecular weight of the compound.

Fragmentation Pathway Analysis and Molecular Structure Confirmation

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer to obtain structural information. In-source fragmentation or tandem mass spectrometry (MS/MS) experiments can provide characteristic fragmentation patterns. The fragmentation of N-alkylated isatins often involves cleavages related to the alkyl chain and the indole core. aip.org

A common fragmentation pathway for N-alkylated compounds is the cleavage of the C-C bond adjacent to the nitrogen atom, known as alpha-cleavage. libretexts.org For this compound, this could lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion. Another potential fragmentation involves the loss of the entire butyl group. The isatin (B1672199) core itself can undergo fragmentation, typically by the loss of carbon monoxide (CO). aip.org The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The most prominent signals in the IR spectrum are associated with the carbonyl (C=O) groups of the dione moiety. For 1-butylindoline-2,3-dione, distinct stretching vibrations for these groups are observed at approximately 1732 cm⁻¹ and 1724 cm⁻¹. nih.gov The presence of two separate peaks for the carbonyl groups is characteristic of the α-keto and γ-lactam carbonyls within the five-membered ring, and their positions are influenced by the electronic environment and ring strain.

Additional significant peaks include a strong absorption at 1606 cm⁻¹, which is attributed to the C=C stretching vibrations of the aromatic benzene (B151609) ring. The region between 1470 cm⁻¹ and 1327 cm⁻¹ corresponds to various bending and stretching vibrations, including those from the butyl chain's CH₂ and CH₃ groups. nih.gov Specifically, a peak at 1470 cm⁻¹ is indicative of C-H bending vibrations. nih.gov The C-N stretching vibration of the lactam is also expected in this fingerprint region. Lower frequency bands, such as those at 1032 cm⁻¹ and 864 cm⁻¹, are typically associated with out-of-plane C-H bending of the aromatic ring and other skeletal vibrations. nih.gov

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 1732 | C=O (α-keto) stretching | nih.gov |

| 1724 | C=O (γ-lactam) stretching | nih.gov |

| 1606 | C=C (aromatic) stretching | nih.gov |

| 1470 | C-H bending | nih.gov |

| 1327 | C-N stretching / C-H bending | nih.gov |

| 1032 | Skeletal vibrations | nih.gov |

| 864 | C-H out-of-plane bending | nih.gov |

This data collectively provides a spectroscopic fingerprint for this compound, confirming the integrity of its dione and N-substituted indole structure.

X-ray Crystallography for Solid-State Structural Determination

Table 2: Representative Crystallographic Data for N-Alkyl Isatin Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) |

| 6-Bromo-1-butylindoline-2,3-dione | Monoclinic | P2₁/c | π–π stacking interactions and C—H⋯O contacts. nih.gov |

| 1-Propyl-1H-indole-2,3-dione | Monoclinic | P2₁/c | Chains formed through C—H···O hydrogen bonds. iucr.org |

| 1-Nonyl-2,3-dihydro-1H-indole-2,3-dione | Monoclinic | P2₁/c | Micellar block formation via C—H···O hydrogen bonds and intercalated nonyl chains. researchgate.net |

The crystal packing of N-alkylated isatins is governed by a combination of intermolecular forces. In the structure of 6-Bromo-1-butylindoline-2,3-dione, molecules form inversion dimers through π–π stacking interactions between the phenyl rings, with interplanar distances of 3.403 Å and 3.649 Å for the two independent molecules in the asymmetric unit. nih.gov This type of interaction is common for planar aromatic systems and contributes significantly to the stability of the crystal lattice.

A key structural feature of the isatin core is its planarity. In derivatives like 1-propyl-1H-indole-2,3-dione, the 1H-indole-2,3-dione unit is essentially planar, with a very small root-mean-square deviation of 0.0387 Å. iucr.org This planarity is a consequence of the sp² hybridization of the atoms in the fused ring system.

The N-alkyl substituent, in this case, the butyl group, introduces conformational flexibility. In the solid state, the alkyl chain typically adopts a stable, extended conformation. In the structure of 1-propyl-1H-indole-2,3-dione, the plane of the propyl substituent is oriented at a dihedral angle of 72.19° with respect to the plane of the indole unit. iucr.org For 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione, two distinct conformations with different dihedral angles are observed, highlighting the conformational possibilities of the N-substituent. biosynth.com The bond lengths within the five-membered ring of these diones can also show interesting features; for example, in 6-Bromo-1-butylindoline-2,3-dione, the C-C bond between the two carbonyl carbons is longer than a typical C(sp²)-C(sp²) single bond, a phenomenon attributed to the electrostatic repulsion between the lone pairs of the adjacent oxygen atoms. nih.gov

Theoretical and Computational Investigations of 1 Butyl 1h Indole 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics of 1-butyl-1H-indole-2,3-dione.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. numberanalytics.comaip.org Studies employing DFT, often with the B3LYP functional and various basis sets like 6-311G(d,p), have been used to optimize the geometry of isatin (B1672199) derivatives and their complexes. kastamonu.edu.trmdpi.com These calculations are crucial for understanding the bonding properties and predicting the outcomes of chemical reactions. researchgate.netresearchgate.net The electronic properties of molecules are key to understanding their chemical behavior and reactivity.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. numberanalytics.comossila.compearson.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.comajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller gap generally implies higher reactivity. numberanalytics.com For isatin-derived compounds, the HOMO and LUMO energies have been quantified to understand their electronic and transport properties. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. ossila.comajchem-a.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. ossila.comajchem-a.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. numberanalytics.comajchem-a.com |

Charge Transfer and Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density in atoms and bonds. wikipedia.orgfaccts.de This analysis provides insights into the partial charges on atoms within a molecule, which is crucial for understanding intermolecular interactions and reactivity. uni-rostock.de NPA is often performed in conjunction with Natural Bond Orbital (NBO) analysis to study charge transfer and delocalization effects. mdpi.comuni-muenchen.de NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic importance through second-order perturbation theory. wisc.edu These "delocalization" corrections to the idealized Lewis structure reveal the extent of intramolecular charge transfer. uni-muenchen.de For instance, in isatin derivatives, NBO analysis can elucidate the stabilization energy arising from hyperconjugative interactions. mdpi.com

Aromaticity Evaluation (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) Index)

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a quantitative measure of aromaticity based on the deviation of bond lengths from an optimal value. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. This index has been used to study the effect of substituents and complexation on the aromatic character of the rings in 1H-indole-2,3-dione and its derivatives. kastamonu.edu.tr

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, offering insights into conformational preferences and the energy landscapes that govern them.

Conformational Preferences and Energy Landscapes

The study of conformational preferences is essential for understanding how a molecule's three-dimensional structure influences its properties and interactions. nih.govrsc.org For molecules with rotatable bonds, like the butyl group in this compound, multiple conformations can exist, each with a different energy level. chemscene.com Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For some related structures, different conformations of the butyl substituent have been observed in the solid state. researchgate.net Understanding these preferences is critical, as the biological activity and physical properties of a molecule are often dictated by its predominant conformation in a specific environment. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-butylisatin |

| Isatin |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on closely related N-alkylated isatin derivatives provides valuable insights. For instance, various isatin derivatives have been docked against a range of protein targets to predict their binding affinities and interaction patterns. nih.gov These studies are crucial in identifying potential therapeutic targets and in the rational design of more potent and selective inhibitors.

In silico studies on N-alkylated isatins have explored their potential as nematicidal agents by docking them against pathogenic proteins like aspartyl protease. nih.gov Similarly, isatin-based compounds have been evaluated as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. mdpi.com Molecular docking simulations have also been employed to study the inhibitory potential of isatin derivatives against α-glucosidase and α-amylase, enzymes associated with diabetes. acs.org

The general approach in these studies involves preparing the 3D structure of the ligand (the isatin derivative) and the protein target. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. The results are typically presented as a docking score, with more negative values indicating a stronger predicted binding affinity.

| Isatin Derivative Class | Protein Target | Predicted Activity | Reference |

|---|---|---|---|

| N-alkylated isatins | Aspartyl protease | Nematicidal | nih.gov |

| Isatin-pyridine oxime hybrids | Acetylcholinesterase (AChE) | AChE reactivation | nih.gov |

| Indoline-2,3-dione-based sulfonamides | α-glucosidase, α-amylase | Antidiabetic | acs.org |

| Isatin hybrids | Staphylococcus aureus protein (1JIJ) | Antimicrobial | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex, conformational changes, and the nature of the interactions.

For isatin derivatives, MD simulations have been used to validate and refine the results of molecular docking studies. mdpi.comrsc.org After docking a ligand into a protein's active site, an MD simulation can be run to observe the behavior of the complex in a simulated physiological environment. This can help to confirm whether the interactions predicted by docking are stable over time.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. Radial distribution functions can also be calculated to identify which atoms have pronounced interactions with surrounding water molecules. researchgate.net

While specific MD simulation data for this compound is scarce, studies on similar molecules demonstrate the utility of this technique. For example, MD simulations of isatin-based hybrids with c-Kit tyrosine kinase and P-glycoprotein have been performed to understand their potential as anticancer agents. rsc.org These simulations can reveal subtle but crucial details about the binding mode and the role of specific amino acid residues in the binding pocket.

| System | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Isatin-based hybrids with c-Kit tyrosine kinase | Investigate binding stability | Complex remains stable in the catalytic cavity | rsc.org |

| 1H-isoindole-1,3(2H)-dione derivatives with AChE | Assess complex stability | Formation of stable complexes suggested | mdpi.com |

| Thiazole-isatin-1,2,3-triazole hybrids with DNA gyrase | Explore biological potential | Compound 5j showed high binding energy | researchgate.net |

Theoretical Prediction of Reactivity and Regioselectivity

Computational chemistry can predict the reactivity and regioselectivity of chemical reactions involving this compound. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties that act as reactivity descriptors.

One key aspect is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For isatin and its derivatives, the C3 carbonyl group is generally more reactive than the C2 amide carbonyl group in photoreactions. researchgate.net

Global reactivity indices, such as electrophilicity index (ω), electronic chemical potential (μ), and chemical hardness (η), can be calculated to provide a quantitative measure of a molecule's reactivity. acs.org These indices help in understanding the role of catalysts and predicting the outcome of reactions. acs.org

For N-substituted isatins, theoretical calculations can predict the most acidic protons, which is crucial for understanding N-alkylation reactions. mdpi.com For example, theoretical calculations can help determine whether alkylation is more likely to occur at the N1 or another position in related heterocyclic systems. mdpi.com

In the context of regioselectivity, computational studies can predict which of several possible reaction sites is most likely to react. For example, in reactions involving isatins, theoretical models have been used to correctly predict that nucleophilic addition is more favorable at the C3 carbonyl (β-path) than at the C2 carbonyl (α-path), leading to the formation of 3,3-disubstituted oxindoles as the major product. acs.org

| Theoretical Method | Predicted Property | Application | Reference |

|---|---|---|---|

| DFT (FMO analysis) | Sites for electrophilic/nucleophilic attack | Predicting reaction outcomes | researchgate.net |

| Global Reactivity Index (GRI) analysis | Electrophilicity, chemical hardness | Understanding catalyst role and chemoselectivity | acs.org |

| pKa calculations | Acidity of protons | Predicting N-alkylation sites | mdpi.com |

| Parr function | Reaction site activity | Predicting chemoselectivity in additions to isatins | acs.org |

Validation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions with experimental results. This comparison helps to refine the theoretical models and provides confidence in their predictive power.

In the study of isatin chemistry, computational results have often shown good agreement with experimental observations. For instance, the theoretical prediction that the C3 carbonyl of N-methyl isatin is more susceptible to nucleophilic attack was consistent with the experimentally observed formation of 3,3-disubstituted oxindoles as the main product. acs.org

Similarly, in the N-alkylation of related heterocyclic compounds, the experimentally observed product ratios have been corroborated by theoretical calculations of pKa values, which indicate the most acidic and therefore most likely site for deprotonation and subsequent alkylation. mdpi.com

The development of new synthetic methodologies, such as the N-functionalization of isatins, often relies on a combination of experimental screening and theoretical insights. acs.org While a specific validation study for this compound was not found, the general success of theoretical models in predicting the reactivity and regioselectivity of other N-substituted isatins suggests that these methods would also be applicable and reliable for the 1-butyl derivative.

Biological and Pharmacological Research on 1 Butyl 1h Indole 2,3 Dione

Elucidation of Biological Mechanisms of Action

The biological activity of 1-butyl-1H-indole-2,3-dione stems from its interaction with specific molecular targets, enzymes, and signaling pathways. The isatin (B1672199) core structure, combined with the N-butyl substitution, dictates its pharmacological profile, which includes anti-inflammatory and enzyme-inhibiting properties.

Identification of Molecular Targets and Signaling Pathways

Research has identified that this compound demonstrates anti-neuroinflammatory activity. Studies using microglia models have shown its capacity to modulate inflammatory pathways, indicating its potential as a neuroprotective agent. Current time information in Bangalore, IN. The isatin scaffold is widely recognized as a "privileged scaffold" in drug discovery, known to interact with a variety of protein kinases. core.ac.uk These enzymes are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.

Many indole-based compounds function as inhibitors of protein kinase families, including receptor tyrosine kinases (RTKs) and serine/threonine-specific protein kinases such as cyclin-dependent kinases (CDKs). lookchem.com The inhibition of these kinases can disrupt signaling cascades, such as the Akt pathway, which is crucial for cell survival and is often dysregulated in diseases like cancer. lookchem.com While direct pathway analysis for this compound is still an emerging area, its activity is consistent with the broader family of isatin derivatives that target these fundamental cellular processes.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Cyclin-Dependent Kinases, Cholinesterases)

The isatin core is a versatile inhibitor of multiple enzyme families. For this compound specifically, research has quantified its effects on cholinesterases. It has been evaluated as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the nervous system. Studies show that the addition of an N-alkyl group to the isatin structure generally improves the inhibitory potency against these enzymes compared to the unsubstituted isatin.

| Enzyme | IC50 (µM) | Source |

| Acetylcholinesterase (AChE) | 540 | saspublishers.com |

| Butyrylcholinesterase (BChE) | >1000 | saspublishers.com |

Beyond cholinesterases, the isatin scaffold is a well-documented inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. core.ac.ukku.edu These enzymes are key regulators of the cell cycle, and their inhibition can halt cell proliferation. Several oxindole-based compounds have been shown to potently inhibit CDK2 with activity in the low nanomolar range. ku.edu

Furthermore, many isatin derivatives act as inhibitors of various tyrosine kinases, which are implicated in the growth and spread of cancer. mui.ac.irresearchgate.net Another identified mechanism for N-alkylisatins is the inhibition of tubulin polymerization. By destabilizing microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.orgresearchgate.netuow.edu.au

Receptor Binding Affinity and Functional Modulation

While specific receptor binding studies for this compound are not extensively documented, the broader class of indole (B1671886) and pyrrolidine-2,5-dione derivatives has been shown to possess significant affinity for various neurotransmitter receptors. Research into structurally related compounds reveals high affinity for serotonin (B10506) receptors, including the 5-HT1A subtype and the serotonin transporter (SERT), as well as for dopamine (B1211576) D2 receptors. tandfonline.comnih.gov These interactions are central to the treatment of central nervous system disorders. The established activity of related N-alkylated heterocycles suggests that this compound may also have the potential to modulate receptor function, representing an area that warrants further investigation.

Exploration of Therapeutic Potential and Medicinal Chemistry Applications

The diverse biological activities of this compound and its parent scaffold have spurred significant interest in its therapeutic potential, particularly in the field of oncology.

Anticancer Activity

The isatin scaffold is a cornerstone in the development of novel anticancer agents. saspublishers.commui.ac.ir The cytotoxic properties of N-substituted isatins are well-established, with research indicating that the nature of the substitution at the N1 position can significantly influence the cytotoxic activity. mui.ac.iruow.edu.au The primary mechanisms underlying this anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase. acs.orgresearchgate.net These effects are directly linked to the compound's ability to inhibit key enzymes like CDKs and tyrosine kinases, and to disrupt microtubule dynamics. acs.orguow.edu.au

The antiproliferative activity of N-butyl isatin derivatives has been evaluated against several human cancer cell lines. While data for the unsubstituted this compound is limited, studies on closely related analogues provide strong evidence of the scaffold's efficacy. For instance, derivatives with additional substitutions on the aromatic ring have demonstrated notable cytotoxicity. This suggests that the N-butyl isatin framework is a promising starting point for the development of new anticancer compounds.

| Compound | Cell Line | IC50 (µM) | Cancer Type | Source |

| N-alkyl-isatin-3-imino aromatic amine derivative | MCF-7 | 50 | Breast Adenocarcinoma | mui.ac.ir |

| 1-Butyl-5-chloro-1H-indole-2,3-dione | HCT116 | 21.49 ± 1.15 | Colorectal Carcinoma | |

| 1-Butyl-5-chloro-1H-indole-2,3-dione | A549 | 24.31 ± 1.25 | Lung Carcinoma | |

| 1-Butyl-5-chloro-1H-indole-2,3-dione | MCF-7 | 25.14 ± 1.32 | Breast Adenocarcinoma | |

| 1-Butyl-7-methyl-1H-indole-2,3-dione | HCT116 | 30.14 ± 1.48 | Colorectal Carcinoma | |

| 1-Butyl-7-methyl-1H-indole-2,3-dione | A549 | 32.84 ± 1.57 | Lung Carcinoma | |

| 1-Butyl-7-methyl-1H-indole-2,3-dione | MCF-7 | 34.61 ± 1.62 | Breast Adenocarcinoma |

Influence on Cell Cycle Regulation

Research into the broader family of isatin derivatives has shown significant effects on cell cycle regulation, a critical process in cancer development. While specific studies focusing solely on this compound's effect on the cell cycle are not extensively detailed in the provided results, the isatin scaffold is known to be a precursor for compounds that can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, some isatin derivatives have been found to inhibit topoisomerase II, leading to cell cycle arrest at the G2/M phase. Others have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com The substitution at the N1 position, such as with a butyl group, is a common strategy to modulate the biological activity of isatin derivatives.

Antibacterial and Antifouling Properties

Isatin and its derivatives have demonstrated notable antibacterial and antifouling capabilities. nio.res.innih.gov The 1H-indole-2,3-dione scaffold is considered to have significant potential as a future antibacterial and antifouling agent. nio.res.innih.govresearchgate.net

In studies evaluating the antibacterial activity of isatin and its synthetic analogues against various marine fouling bacteria, certain modified isatins displayed potent inhibitory activity. nio.res.innih.gov Specifically, some synthetically modified isatins showed strong activity against Vibrio furnisii at a concentration of 2 µ g/disc . researchgate.netnio.res.innih.gov The Kirby-Bauer disc diffusion method has been utilized to assess the antibacterial effects of these compounds against ecologically relevant marine microorganisms. nio.res.innih.gov The modification of the isatin structure, including N-alkylation, has been shown to produce analogues with stronger activity than the parent isatin compound. nio.res.inresearchgate.net

Table 1: Antibacterial Activity of Modified Isatin Derivatives

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Vibrio furnisii | Potent inhibitory activity at 2 µg/disc | researchgate.netnio.res.innih.gov |

| Planococcus donghaensis | Potent inhibitory activity at 2 µg/disc | researchgate.netnio.res.innih.gov |

| Erythrobacter litoralis | Potent inhibitory activity at 2 µg/disc | researchgate.netnio.res.innih.gov |

| Alivibrio salmonicida | Potent inhibitory activity at 2 µg/disc | researchgate.netnio.res.innih.gov |

The demonstrated activity of isatin derivatives against marine fouling bacteria has positioned them as promising lead structures for the development of new antifouling agents. nio.res.innih.govjst.go.jp Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses significant economic and operational challenges to marine industries. mdpi.com Natural products from marine organisms have inspired the synthesis of compounds with antifouling properties. mdpi.com The 1H-indole-2,3-dione scaffold, found in metabolites of marine organisms, shows immense potential for creating future antifouling candidates. nio.res.innih.govresearchgate.net Research has focused on synthesizing analogues of these natural products, such as this compound, to enhance their efficacy and explore structure-activity relationships. nio.res.innih.gov

Activity against Marine Fouling Bacteria (e.g., Vibrio furnisii)

Antiviral Activities

The isatin scaffold is a versatile lead molecule for the design of potential antiviral agents. semanticscholar.org Derivatives of 1H-indole-2,3-dione have been investigated for their activity against a range of viruses. semanticscholar.orgnih.govresearchgate.net For example, isatin-β-thiosemicarbazone and its derivatives have shown activity against poxviruses. semanticscholar.org While direct studies on the antiviral properties of this compound are not specified, the broader class of indole derivatives, including isatins, has been extensively explored for the development of therapeutic agents with antiviral properties. researchgate.net

Antifungal Activities

Isatin and its derivatives have also been evaluated for their antifungal activity. ukm.my The core 1H-indole-2,3-dione structure is found in natural products that exhibit inhibitory activity against fungi. nio.res.innih.govresearchgate.net For instance, isatin itself, produced by an Alteromonas sp., protects shrimp embryos from the pathogenic fungus Lagenidium callinectes. nio.res.innih.govresearchgate.net Synthetic modifications of the isatin scaffold have been pursued to develop compounds with enhanced antifungal efficacy. nih.gov While some synthesized bis-isatin compounds have shown fungistatic rather than fungicidal activity against Saccharomyces cerevisiae, the potential for developing potent antifungal agents from this class of compounds remains an active area of research. nih.gov

Anti-inflammatory Efficacy

Derivatives of 1H-indole-2,3-dione have been investigated for their anti-inflammatory properties. nih.govmdpi.com Specifically, this compound has demonstrated anti-neuroinflammatory activity in microglia models. In a study evaluating various isatin derivatives, this compound was synthesized and tested for its effects on activated microglia. nih.govmdpi.com This compound was prepared with a 96% yield by reacting isatin with 1-bromobutane (B133212). mdpi.com The study aimed to develop novel anti-neuroinflammatory agents, and the selection of N-alkylated compounds like this compound was based on structure-activity relationship analyses suggesting potential anti-inflammatory activity. nih.gov

Anticonvulsant Properties

The isatin (1H-indole-2,3-dione) nucleus is a well-established scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticonvulsant effects. hilarispublisher.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Isatin and its derivatives have been extensively studied for their potential to manage seizures, acting on various biological targets within the central nervous system. hilarispublisher.combrieflands.comsrce.hrscispace.com The inherent structural features of isatin, such as the presence of a lactam group and a keto group, are considered crucial for its anticonvulsant activity. hilarispublisher.com

Research has demonstrated that isatin derivatives can exhibit significant anticonvulsant effects in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. brieflands.comsrce.hrnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. srce.hr The activity of isatin derivatives in these models suggests a broad spectrum of anticonvulsant potential. nih.govmdpi.com

The mechanism of action for the anticonvulsant properties of isatin derivatives is believed to involve multiple pathways. One proposed mechanism is the modulation of monoamine oxidase (MAO) activity, particularly MAO-B, an enzyme involved in the metabolism of neurotransmitters. brieflands.comnih.gov Isatin itself is an endogenous inhibitor of MAO. srce.hr By inhibiting MAO, these compounds can increase the levels of certain neurotransmitters in the brain, which may contribute to their antiseizure effects. brieflands.com

Furthermore, the structural features of isatin derivatives, including the presence of hydrogen bond donor and acceptor groups, are thought to be essential for their interaction with biological targets involved in seizure activity. researchgate.netualberta.ca Modifications at various positions of the isatin ring have been explored to optimize anticonvulsant potency. researchgate.netsrce.hr

Structure-Activity Relationship (SAR) Studies

The biological activity of isatin derivatives is significantly influenced by the nature and position of substituents on the indole nucleus. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact the pharmacological properties of the compounds.

Influence of N-Butyl Substitution on Biological Efficacy

The substitution at the N-1 position of the isatin ring with an alkyl group, such as a butyl group, has been a key area of investigation in SAR studies. N-alkylation can significantly alter the physicochemical properties of the parent isatin molecule, including its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. hilarispublisher.comresearchgate.net

The N-butyl group's influence is not limited to anticonvulsant or cytotoxic activities. Research on other biological effects, such as anti-inflammatory properties, has also highlighted the importance of substitution at the N-1 position. chula.ac.th Studies have shown that the nature of the substituent at this position plays a crucial role in modulating the anti-inflammatory effects of isatin derivatives. chula.ac.th

Impact of Peripheral Substitutions on the Indole Nucleus

Substitutions on the aromatic ring (positions 4, 5, 6, and 7) of the isatin nucleus have a profound impact on the biological activity of the resulting compounds. The electronic and steric properties of these substituents can influence the molecule's interaction with its biological targets.

SAR studies have consistently shown that the position and nature of these peripheral substituents are critical for anticonvulsant efficacy. For example, the introduction of a bromo substituent, particularly at the 5-position, has been shown to be highly potent for anticonvulsant activity. srce.hr The presence of electron-withdrawing groups, such as nitro groups, has also been investigated to understand their effect on the SAR. srce.hr

In the context of other biological activities, such as anticancer effects, substitutions at the 5- and 7-positions with electron-withdrawing groups like bromine have been found to significantly enhance cytotoxicity. acs.org Specifically, 5,7-dibromination has been a successful strategy in developing potent isatin-based anticancer agents. acs.org The introduction of an aromatic ring with a linker at the N1 position, combined with these peripheral substitutions, has been shown to further enhance biological activity. acs.org

The table below summarizes the impact of various substitutions on the isatin nucleus based on different research findings.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| N-1 | Alkyl (e.g., methyl, acetyl, butyl) | Modulates anticonvulsant and cytotoxic activity. srce.hrnih.govacs.org N-methylation can enhance cytotoxicity. hilarispublisher.com | hilarispublisher.comsrce.hrnih.govacs.org |

| 5 | Bromo | High potency for anticonvulsant activity. srce.hr | srce.hr |

| 5 | Nitro | Studied for its influence on anticonvulsant SAR. srce.hr | srce.hr |

| 5, 7 | Dibromo | Significantly enhances cytotoxic activity against cancer cell lines. acs.org | acs.org |

| 3 | Schiff bases (imino group) | Often associated with potent anticonvulsant activity. hilarispublisher.comresearchgate.netsrce.hr | hilarispublisher.comresearchgate.netsrce.hr |

Applications of 1 Butyl 1h Indole 2,3 Dione in Advanced Materials Science and Environmental Chemistry

Utilization in Organic Electronics

The isatin (B1672199) core of 1-butyl-1H-indole-2,3-dione provides a versatile platform for the development of new materials for organic electronics. The electron-withdrawing nature of the dione (B5365651) moiety combined with the potential for functionalization at the nitrogen atom allows for the fine-tuning of its electronic properties.

Electron Acceptor Role in Organic Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), there is a continuous search for novel non-fullerene acceptors (NFAs) that can be paired with polymer donors to create efficient bulk-heterojunction solar cells. While direct studies on this compound as a primary acceptor are limited, research on closely related N-alkylisatins demonstrates their potential. A study detailed the synthesis of a series of N-alkylisatins which were then used to create indolinone-substituted methanofullerenes (AIMs). beilstein-journals.orgresearchgate.net These fullerene derivatives act as electron acceptors in OPVs. beilstein-journals.orgresearchgate.net

Table 1: Properties of N-Alkylisatin-Modified Methanofullerenes (AIMs) for OPVs Data inferred from studies on N-alkylisatin derivatives.

| Property | Description | Significance for OPV Performance |

|---|---|---|

| Solubility | The N-butyl group enhances solubility in common organic solvents used for device fabrication. researchgate.net | Affects the processability of the active layer and the quality of the thin film. |

| Miscibility | The alkyl chain length influences the phase separation between the donor polymer and the fullerene acceptor. beilstein-journals.org | Critical for creating an optimal bulk-heterojunction morphology for efficient charge separation and transport. |

| Electrochemical Properties | The isatin moiety contributes to the electron-accepting nature of the fullerene derivative. beilstein-journals.org | Determines the LUMO energy level, which impacts the open-circuit voltage (Voc) of the solar cell. |

Function as Photoinitiators for Polymerization Processes

Isatin and its derivatives have been identified as effective photosensitizers and photoinitiators for polymerization reactions, particularly those initiated by visible light. scielo.br A study on 1-hexadecylisatin derivatives, which are long-chain alkyl analogs of this compound, demonstrated their ability to initiate the photopolymerization of oligocarbonate dimethacrylate (OKM-2) when used in conjunction with an amine co-initiator like triethylamine. researchgate.netresearchgate.net

The process involves the photoreduction of the isatin derivative by the amine upon irradiation with visible light. researchgate.netresearchgate.net The efficiency of this process, and thus the rate of polymerization, is dependent on the electronic properties of the isatin derivative. researchgate.net The N-alkylation, such as with a butyl group, ensures good solubility in the monomer or solvent medium, which is essential for a homogeneous initiation process. The general mechanism suggests that the isatin-amine system can be activated by near UV and visible light in the blue spectral region to generate the radical species necessary to start the polymerization chain reaction. researchgate.netresearchgate.net

Development of Dyes and Sensors

The chromophoric and fluorescent nature of the isatin scaffold makes it a valuable building block for creating new dyes and sensitive chemical sensors. scielo.brnih.gov The optical properties can be modulated by substitution on the aromatic ring or at the nitrogen position.

Chromophoric Applications in Non-linear Optical (NLO) Devices

Non-linear optical (NLO) materials are crucial for technologies like optical switching, data storage, and frequency conversion. medmedchem.comwikipedia.org Organic molecules with donor-acceptor architectures are promising candidates for NLO applications. Isatin derivatives fit this profile, and their NLO properties have been investigated. A theoretical study using density functional theory (DFT) explored the NLO properties of isatin thioketal derivatives bearing different N-alkyl groups, including methyl, ethyl, and butyl. medmedchem.com

The study calculated key NLO parameters such as the total dipole moment (μ_tot), the mean polarizability (α_tot), and the first hyperpolarizability (β_tot), which is a measure of the second-order NLO response. The results indicated that these isatin derivatives exhibit a significant NLO response, suggesting their potential for use as NLO materials. medmedchem.com The stability of the N-alkylated derivatives was found to increase with the chain length, in the order of butyl > ethyl > methyl. medmedchem.com The N-butyl group contributes to this stability and can influence the macroscopic ordering of the chromophores in a solid-state device.

Table 2: Calculated NLO Properties of N-Alkyl Isatin Thioketal Derivatives Data from theoretical calculations using B3LYP/6-311++G** method. medmedchem.com

| Derivative | Total Energy (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|

| N-Methyl | - | 6.18 | 1.34 |

| N-Ethyl | - | 6.17 | 1.33 |

| N-Butyl | - | 6.17 | 1.33 |

Biosensing Technologies via Optical Property Modulation

The development of sensitive and selective biosensors is a major area of research. nih.govnih.gov Isatin derivatives have been explored as fluorescent probes for the detection of various analytes, including metal ions. nih.gov The principle often relies on the modulation of the compound's fluorescence upon binding to a target. While specific research on this compound as a biosensor is not widely reported, the foundational properties of N-alkylated isatins suggest their suitability for such applications.

The isatin core can act as a signaling unit whose optical properties (absorption and fluorescence) are sensitive to its chemical environment. researchgate.net The N-butyl group enhances lipophilicity, which can be advantageous for creating sensors that operate in non-aqueous environments or interact with cell membranes. The design of a biosensor could involve linking a specific recognition element (like an ionophore or a biomolecule) to the isatin scaffold. Binding of the target analyte to the recognition element would induce a conformational or electronic change in the isatin moiety, leading to a detectable change in its fluorescence or color. mdpi.com

Research into Biodegradable Material Integration and Environmental Impact

The environmental fate and application of chemical compounds are of increasing importance. Research on this compound and its relatives extends to their interaction with biological systems and their potential use in environmentally benign technologies.

One area of interest is the development of antimicrobial polymers that are also biodegradable. nih.govacs.org A study investigated grafting isatin and indole (B1671886) functionalities onto hyperbranched polyesters to create nonionic antimicrobial polymers. nih.govacs.org The miscibility of these functionalized polymers with biodegradable polyester (B1180765) matrices like polyhydroxybutyrate (B1163853) (PHB) and polycaprolactone (B3415563) (PCL) was evaluated. The results showed that hyperbranched polymers containing isatin groups were completely immiscible with these biodegradable matrices. nih.govacs.org This finding is crucial for the development of biodegradable plastic blends, suggesting that while isatin imparts antimicrobial properties, its integration into such materials requires strategies to improve compatibility.

In the context of environmental chemistry, isatin derivatives have also been studied for their antifouling properties, which are relevant for preventing the unwanted growth of marine organisms on surfaces. researchgate.netnih.gov Isatin itself, isolated from a marine bacterium, was proposed as a scaffold for designing new antifouling compounds. nih.govmdpi-res.com However, a study on the structure-activity relationships of various isatin derivatives found that N-butyl isatin showed decreased antibacterial activity against fouling bacteria compared to the parent isatin, which has a free N-H group. nih.govmdpi-res.com This suggests that while N-alkylation is a common synthetic modification, it can sometimes be detrimental to specific biological activities, a key consideration in the design of environmentally active compounds.

Future Research Directions and Translational Potential of 1 Butyl 1h Indole 2,3 Dione

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1-butyl-1H-indole-2,3-dione is typically achieved through the N-alkylation of isatin (B1672199) with 1-bromobutane (B133212). mdpi.com One common method involves reacting isatin with 1-bromobutane in the presence of potassium carbonate in a solvent like N,N-dimethylformamide (DMF). mdpi.comchemicalbook.com This reaction can yield the desired product in high percentages, with one study reporting a 96% yield. mdpi.com

Future research in this area will likely focus on developing even more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the exploration of:

Green Catalysts: Investigating the use of novel, reusable catalysts to minimize waste and improve reaction efficiency.

Alternative Reaction Conditions: Exploring methods like microwave-assisted synthesis or phase-transfer catalysis to shorten reaction times and improve yields. researchgate.net

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, which simplifies the process and reduces the need for purification of intermediates.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Isatin, 1-bromobutane | Potassium carbonate, N,N-dimethylformamide | This compound | 96% | mdpi.com |

| Isatin, Alkylating agent | Phase-transfer catalyst, DMF | N-alkylated isatin derivatives | Good yields | researchgate.net |

Expansion of Advanced Computational and Theoretical Studies for Drug Discovery

Computational and theoretical studies play a crucial role in modern drug discovery by predicting the biological activity and interaction of molecules with their targets. For this compound and its derivatives, these studies can:

Predict Biological Activity: In silico models can screen large libraries of virtual compounds based on the this compound scaffold to identify those with the highest potential for specific therapeutic applications.

Elucidate Structure-Activity Relationships (SAR): Computational analyses help to understand how modifications to the chemical structure of this compound affect its biological activity. tandfonline.com This knowledge is vital for designing more potent and selective drug candidates.